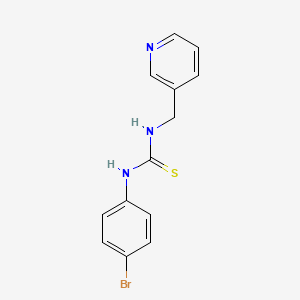
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, also known as DPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAA is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to bind to the C1 domain of PKC, which is responsible for the activation of the enzyme. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide inhibits the activity of PKC by preventing its translocation to the plasma membrane, where it is activated by various signals. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also competes with other ligands that bind to the C1 domain of PKC, such as diacylglycerol (DAG) and phorbol esters, which are commonly used as PKC activators.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, PKCδ, and PKCε. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in various cell types. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to have minimal toxicity in vitro, making it a promising tool for scientific research.
実験室実験の利点と制限
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its low toxicity, and its ability to inhibit the activity of various PKC isoforms. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in various diseases, and the identification of new targets for 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and other PKC inhibitors. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide may also have potential applications in drug discovery and development, as well as in the study of other signaling pathways and cellular processes. Further research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and its potential applications in scientific research.
合成法
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be synthesized using different methods, including the reaction of 2-bromo-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a base, or the reaction of 2-chloro-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a palladium catalyst. The yield and purity of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be improved by using different solvents, reaction conditions, and purification methods.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has shown potential for various scientific research applications, including the development of new drugs and therapies for various diseases, the study of protein-protein interactions, and the investigation of cellular signaling pathways. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been used as a tool to study the function of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been used to study the interaction between PKC and other proteins, such as the scaffold protein RACK1, and to investigate the role of PKC in cancer and other diseases.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-7-13(9-12(11)2)19-10-15(18)17-14-5-3-4-8-16-14/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNPVLLQCQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)


![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5703465.png)


